N-(cyclohex-2-en-1-yl)naphthalen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-ylnaphthalen-2-amine |
InChI |
InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h2,4-8,10-12,15,17H,1,3,9H2 |
InChI Key |
HESHEGBKGUIPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Contextualization of the Naphthalene and Cyclohexene Amine Scaffolds in Chemical Research
The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. nih.govijpsjournal.comekb.eg Its rigid, planar structure and lipophilic nature make it a privileged scaffold in drug design, contributing to the biological activity of numerous approved drugs. nih.govekb.eg Naphthalene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com
Similarly, the cyclohexene (B86901) amine scaffold is a vital structural motif in a multitude of biologically active compounds and a key building block in organic synthesis. Allylic amines, in general, are highly valuable synthetic intermediates due to the reactivity of the allyl group, which allows for a variety of chemical transformations. acs.orgnih.gov The incorporation of a cyclohexene ring introduces conformational constraints and stereochemical complexity, which can be crucial for specific molecular recognition in biological systems.
The combination of these two scaffolds in N-(cyclohex-2-en-1-yl)naphthalen-2-amine results in a hybrid structure with potentially synergistic or novel properties. The naphthalene group provides a large, aromatic surface for potential π-π stacking interactions, while the cyclohexene amine moiety introduces a flexible, reactive, and stereochemically defined center.
Historical Overview of Research into N Cyclohex 2 En 1 Yl Naphthalen 2 Amine Derivatives
Direct historical research on N-(cyclohex-2-en-1-yl)naphthalen-2-amine is notably absent in the current body of scientific literature. Its existence and properties remain largely uncharacterized. However, the historical development of related chemical classes provides a framework for understanding its potential synthesis and importance.
The study of naphthalen-2-amine (2-naphthylamine) and its derivatives has a long and complex history. Initially used in the synthesis of azo dyes, 2-naphthylamine (B18577) was later identified as a human carcinogen, leading to significant restrictions on its use. nih.gov This has spurred research into the synthesis and biological evaluation of its derivatives, with a focus on understanding structure-activity relationships and mitigating toxicity.
The synthesis of N-substituted 2-naphthylamines has been explored through various methods. A foundational method for the synthesis of naphthylamines from naphthols is the Bucherer reaction, a reversible process that has been a cornerstone of industrial dye precursor synthesis. google.com More contemporary approaches to C-N bond formation, particularly for the synthesis of allylic amines, have been dominated by transition-metal-catalyzed reactions. Palladium-catalyzed allylic amination, for instance, has emerged as a powerful tool for the selective formation of C-N bonds. nih.gov Such methods could, in principle, be applied to the synthesis of This compound from 2-naphthylamine and a suitable cyclohexene-based electrophile.
While no specific studies on This compound have been published, the synthesis of structurally analogous compounds, such as N-allyl-naphthalen-2-amines, has been implicitly covered in the broader context of developing new synthetic methodologies. The focus has historically been on the development of the catalytic systems rather than the exploration of this specific product.
Current Research Gaps and Prospective Avenues for N Cyclohex 2 En 1 Yl Naphthalen 2 Amine
The most significant research gap concerning N-(cyclohex-2-en-1-yl)naphthalen-2-amine is its very existence in the scientific literature. The compound has not been synthesized, isolated, or characterized. This presents a clear and immediate opportunity for foundational research.
Prospective research avenues for this compound are numerous and can be categorized as follows:
Synthesis and Characterization: The primary step would be the development of a reliable and efficient synthetic route. Transition-metal-catalyzed allylic amination of 2-naphthylamine (B18577) with a cyclohexenyl electrophile, such as 3-bromocyclohexene, represents a plausible starting point. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to elucidate its precise molecular structure.
Exploration of Biological Activity: Given the well-documented biological activities of both naphthalene (B1677914) and cyclohexene (B86901) amine derivatives, a thorough investigation into the pharmacological profile of This compound is warranted. Screening for anticancer, antimicrobial, anti-inflammatory, and other activities could reveal novel therapeutic potential.
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying both the naphthalene and cyclohexene rings would be a logical next step. This would allow for the establishment of structure-activity relationships, providing insights into the molecular features responsible for any observed biological effects.
Materials Science Applications: The photophysical properties of the naphthalene core could be modulated by the cyclohexene amine substituent. Investigation into the fluorescence and electronic properties of the compound and its derivatives could lead to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors.
Significance of N Cyclohex 2 En 1 Yl Naphthalen 2 Amine Within Contemporary Organic Chemistry
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnection is at the C-N bond, which connects the cyclohexenyl and naphthyl moieties. This leads to two primary synthons: a cyclohexenyl electrophile and a naphthalen-2-amine nucleophile, or a cyclohexenyl nucleophile and a naphthalen-2-yl electrophile.
A C-N bond disconnection suggests three main synthetic approaches:
Buchwald-Hartwig Amination: This approach involves the coupling of an aryl amine (naphthalen-2-amine) with a cyclohexenyl halide or triflate.
Reductive Amination: This strategy relies on the reaction of a ketone (2-cyclohexenone) with an amine (naphthalen-2-amine) in the presence of a reducing agent.
Nucleophilic Substitution: This classic method would involve the direct reaction of a cyclohexenyl halide with naphthalen-2-amine.
An alternative disconnection could involve the formation of the cyclohexene (B86901) ring itself on a pre-formed N-naphthylamine precursor, which opens avenues for stereoselective synthesis.
Conventional Amine Synthesis Routes Adapted for this compound
Based on the retrosynthetic analysis, several conventional methods for amine synthesis can be theoretically applied to construct this compound.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and tolerant of a wide range of functional groups. In the context of synthesizing this compound, this would involve the coupling of naphthalen-2-amine with a cyclohex-2-en-1-yl halide (e.g., 3-bromocyclohexene) or a corresponding triflate.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate this transformation, each with its own advantages in terms of reactivity and substrate scope.
| Catalyst System Component | Examples | Role |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, Xantphos, Buchwald's biaryl phosphine (B1218219) ligands | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Reductive Amination Approaches
Reductive amination offers a direct method for the synthesis of amines from carbonyl compounds. For the target molecule, this would entail the reaction of 2-cyclohexenone with naphthalen-2-amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired allylic amine.
A key challenge in the reductive amination of α,β-unsaturated ketones is the potential for 1,4-reduction (conjugate reduction) of the double bond in addition to the desired 1,2-reduction of the imine. The choice of reducing agent is therefore critical to achieve chemoselectivity.
| Reducing Agent | Characteristics |
| Sodium cyanoborohydride (NaBH₃CN) | Mild reducing agent, often effective for reductive aminations at slightly acidic pH. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another mild and selective reducing agent, commonly used in reductive aminations. |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Can be effective, but may also lead to the reduction of the C=C double bond. |
The reaction is typically carried out as a one-pot procedure under mildly acidic conditions to facilitate imine formation. The specific conditions would need to be optimized to favor the formation of this compound over potential side products.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of a suitable cyclohexenyl electrophile, such as 3-bromocyclohexene, with naphthalen-2-amine is another potential synthetic route. Naphthalen-2-amine can act as a nucleophile, attacking the electrophilic carbon of the cyclohexenyl halide.
This reaction can proceed through either an S_N2 or an S_N2' mechanism. The S_N2 pathway would result in the direct displacement of the leaving group, while the S_N2' pathway involves the attack of the nucleophile at the γ-carbon of the allylic system, leading to a rearranged product. The regioselectivity of the reaction can be influenced by the nature of the solvent, the leaving group, and the presence of any catalysts.
| Reaction Parameter | Influence on Outcome |
| Solvent | Polar aprotic solvents may favor S_N2, while less polar solvents might allow for S_N2'. |
| Leaving Group | The nature of the leaving group (e.g., Br, Cl, OTs) can affect the reaction rate and regioselectivity. |
| Temperature | Higher temperatures are often required to overcome the activation energy for nucleophilic substitution. |
Given the relatively weak nucleophilicity of aromatic amines, this direct substitution may require harsh reaction conditions and could be prone to side reactions, such as elimination.
Stereoselective Synthesis of Chiral this compound Isomers
The carbon atom at the 1-position of the cyclohexene ring in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure isomers of this compound requires stereoselective methods.
Asymmetric Catalysis in Cyclohexene Ring Formation
One approach to achieve stereoselectivity is to employ asymmetric catalysis in the formation of the chiral center on the cyclohexene ring. This can be accomplished through various strategies, such as asymmetric allylic amination.
Palladium-catalyzed asymmetric allylic amination (AAA) is a well-established method for the enantioselective synthesis of chiral allylic amines. nih.gov This reaction typically involves the use of a chiral ligand that coordinates to the palladium catalyst, thereby creating a chiral environment that directs the nucleophilic attack of the amine to one face of the π-allyl palladium intermediate.
| Catalyst System Component | Examples | Role in Asymmetric Induction |
| Chiral Ligand | Trost ligand, (R,R)-DACH-phenyl Trost ligand, chiral phosphoramidites | Creates a chiral pocket around the metal center, influencing the facial selectivity of the nucleophilic attack. |
| Palladium Precursor | [Pd(allyl)Cl]₂, Pd₂(dba)₃ | Forms the active chiral palladium catalyst with the ligand. |
| Nucleophile | Naphthalen-2-amine | Attacks the π-allyl palladium intermediate. |
| Substrate | Cyclohexenyl carbonate, acetate (B1210297), or halide | Forms the π-allyl palladium intermediate. |
By carefully selecting the chiral ligand and reaction conditions, it is theoretically possible to synthesize either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. The development of new and more efficient chiral ligands continues to expand the scope and applicability of this powerful synthetic tool.
Chiral Auxiliary Approaches
The enantioselective synthesis of this compound can be effectively achieved using chiral auxiliaries. These are stereogenic compounds temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product. nih.govharvard.eduresearchgate.netyoutube.com
One plausible strategy involves the use of pseudoephenamine as a chiral auxiliary. nih.govharvard.edu The synthesis would commence with the acylation of the chiral auxiliary with a suitable cyclohexene-derived carboxylic acid, followed by diastereoselective alkylation or a Michael addition-type reaction. The resulting diastereomerically pure intermediate can then be subjected to cleavage of the auxiliary to afford the desired chiral amine. The high propensity of pseudoephenamine-derived amides to crystallize can facilitate the separation of diastereomers. nih.gov
Another approach could utilize chiral bis(oxazoline)alkynylphosphine ligands in a rhodium-catalyzed allylic amination of a racemic 1,2-disubstituted allylic phosphate (B84403) derived from cyclohexene. organic-chemistry.org This methodology has been shown to provide chiral allylic amines with high regio- and enantioselectivity. Similarly, iridium catalysts modified with chiral ligands like (R)-Cl,MeO-BIPHEP could be employed in the hydrogenation of an appropriate alkyne in the presence of an imine derived from naphthalen-2-amine, yielding the chiral allylic amine. organic-chemistry.org
Table 1: Hypothetical Enantioselective Synthesis of this compound via Chiral Auxiliary Approaches
| Entry | Chiral Auxiliary/Ligand | Catalyst System | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference Analogy |
| 1 | (1S,2S)-Pseudoephenamine | LDA, then Allyl Bromide | 95:5 dr | 85 | nih.gov |
| 2 | Chiral Bis(oxazoline) | [Rh(COD)Cl]₂ | 92% ee | 88 | organic-chemistry.org |
| 3 | (R)-Cl,MeO-BIPHEP | [Ir(COD)Cl]₂ | 95% ee | 90 | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. soton.ac.ukmdpi.com The application of these principles to the synthesis of this compound offers significant environmental and economic advantages.
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it minimizes waste and reduces the environmental impact associated with solvent production and disposal. The synthesis of related compounds, such as 1-amidoalkyl-2-naphthols, has been successfully achieved under solvent-free conditions, suggesting the feasibility of this approach for the target molecule. core.ac.uk
A potential solvent-free synthesis of this compound could involve the direct reaction of naphthalen-2-amine with a cyclohexenyl halide or carbonate in the presence of a solid-supported catalyst. The use of a recyclable catalyst, such as Amberlite IR-120, could further enhance the green credentials of this method. core.ac.uk
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.orgokstate.edu This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles and the amination of aryl halides. nih.govrsc.org
Visible-light photocatalysis has gained prominence as a sustainable and powerful method for constructing carbon-nitrogen bonds. nih.govacs.orgorganic-chemistry.org This methodology often proceeds under mild conditions and can enable transformations that are challenging to achieve through traditional thermal methods. The allylic C-H amination of alkenes using photocatalysis represents a direct and atom-economical route to allylic amines. nih.govacs.orgorganic-chemistry.org
A photocatalytic approach to this compound could involve the direct reaction of cyclohexene with an activated form of naphthalen-2-amine. For instance, an iminothianthrene reagent derived from naphthalen-2-amine could react with cyclohexene under photoirradiation with an appropriate photocatalyst, such as an iridium complex. nih.govacs.orgorganic-chemistry.org This method has the advantage of directly furnishing the alkyl allylamine (B125299) without the need for pre-functionalized starting materials. nih.govacs.org
Table 2: Comparison of Green Chemistry Approaches for the Synthesis of this compound (Hypothetical Data)
| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Reference Analogy |
| Solvent-Free | Amberlite IR-120 | 120 °C | 2 h | 90 | core.ac.uk |
| Microwave-Assisted | Rh(I)/diene complex | 150 °C, 20 min | 20 min | 92 | okstate.edu |
| Photocatalytic | Iridium complex | Visible light, rt | 12 h | 85 | nih.govacs.org |
Flow Chemistry Techniques for Scalable this compound Production
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and straightforward scalability. nih.govamt.ukyoutube.comrsc.org These features make it an attractive platform for the industrial production of fine chemicals and pharmaceuticals.
The synthesis of this compound can be adapted to a continuous flow process. A packed-bed reactor containing a heterogeneous catalyst could be employed for the allylic amination of cyclohexene with naphthalen-2-amine. The reagents would be continuously pumped through the heated reactor, and the product collected at the outlet. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.
Furthermore, multi-step syntheses can be telescoped into a single continuous flow sequence, eliminating the need for isolation and purification of intermediates. For instance, the formation of an activated cyclohexene derivative followed by its reaction with naphthalen-2-amine could be performed in sequential flow reactors. nih.gov The integration of in-line purification techniques, such as solid-phase extraction or liquid-liquid separation, can deliver the final product in high purity without manual workup. The scalability of flow processes is achieved by simply running the system for longer periods or by "numbering-up" – running multiple reactors in parallel. amt.uk
Table 3: Hypothetical Parameters for Flow Synthesis of this compound
| Parameter | Value |
| Reactor Type | Packed-bed reactor |
| Catalyst | Heterogeneous Palladium Catalyst |
| Temperature | 150 °C |
| Pressure | 10 bar |
| Residence Time | 15 min |
| Throughput | 5 g/h |
| In-line Purification | Solid-phase scavenger resin |
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety
The naphthalen-2-amine portion of the molecule is susceptible to electrophilic aromatic substitution. The secondary amine group is a potent activating group, directing incoming electrophiles to specific positions on the naphthalene ring. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, increasing the electron density and thus the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amine. For a 2-substituted naphthalene, the most activated positions for electrophilic attack are typically the 1 and 3 positions.
Due to steric hindrance from the bulky cyclohexenyl group, electrophilic attack is most likely to occur at the C1 position. The general mechanism involves the attack of the electron-rich naphthalene ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the naphthalene ring, yielding the substituted product.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce a halogen atom onto the naphthalene ring, predominantly at the 1-position.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. The reaction conditions must be carefully controlled to avoid oxidation of the amine and alkene functionalities.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). However, the secondary amine can complex with the Lewis acid, deactivating the ring. Protection of the amine or the use of alternative methods may be necessary. solubilityofthings.com
| Reaction | Reagents | Typical Product |
| Halogenation | Br₂ / FeBr₃ | 1-Bromo-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-Acetyl-N-(cyclohex-2-en-1-yl)naphthalen-2-amine (potential for N-acylation) |
Nucleophilic Additions to the Cyclohexene Ring
The cyclohexene ring in this compound possesses enamine-like character due to the nitrogen atom bonded to the double bond. This electronic feature makes the β-carbon of the double bond (C3 of the cyclohexene ring) susceptible to attack by nucleophiles, a reaction analogous to the Michael addition. cutm.ac.innih.gov In this conjugate addition, a nucleophile adds to the C3 position, and the resulting negative charge is stabilized by delocalization onto the nitrogen atom. Subsequent protonation yields the saturated cyclohexyl derivative.
A variety of nucleophiles can potentially participate in this reaction, including:
Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are well-suited for conjugate additions.
Enolates: Carbon nucleophiles derived from ketones, esters, and other carbonyl compounds can add to the cyclohexene ring.
Amines and Thiols: Heteroatomic nucleophiles can also undergo conjugate addition under appropriate conditions.
The general mechanism involves the attack of the nucleophile (Nu⁻) on the C3 position of the cyclohexene ring, leading to an enolate-like intermediate which is then protonated.
Oxidation Reactions of the Amine and Alkene Functionalities
Both the secondary amine and the cyclohexene double bond are susceptible to oxidation. The outcome of the reaction depends on the oxidizing agent used and the reaction conditions.
Oxidation of the Amine: Secondary amines can be oxidized to various products. Mild oxidizing agents may lead to the formation of hydroxylamines or nitrones. nih.gov Stronger oxidizing agents can lead to more complex products or decomposition. The nitrogen lone pair's availability for oxidation is somewhat reduced by its delocalization into the naphthalene ring.
Oxidation of the Alkene: The cyclohexene double bond can undergo several oxidation reactions:
Epoxidation: Peroxy acids (e.g., m-CPBA) can convert the double bond into an epoxide. The stereochemistry of the epoxidation can be influenced by the bulky naphthylamine group.
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can add two hydroxyl groups across the double bond, forming a diol.
Ozonolysis: Treatment with ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids. nih.gov
| Reaction | Reagents | Functional Group Targeted | Typical Product |
| Amine Oxidation | H₂O₂ | Secondary Amine | N-oxide or hydroxylamine (B1172632) derivative |
| Epoxidation | m-CPBA | Cyclohexene | Epoxidized cyclohexane (B81311) derivative |
| Dihydroxylation | OsO₄, NMO | Cyclohexene | Cyclohexane-1,2-diol derivative |
| Ozonolysis | 1. O₃; 2. (CH₃)₂S | Cyclohexene | Ring-opened dialdehyde |
Reduction Chemistry of this compound
The reduction of this compound can target either the cyclohexene double bond or the naphthalene aromatic system, depending on the reducing agent and reaction conditions.
Reduction of the Cyclohexene Ring: The enamine-like double bond can be reduced to a saturated cyclohexane ring.
Catalytic Hydrogenation: This is a common method for reducing carbon-carbon double bonds. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically used with hydrogen gas. This method is generally effective for reducing the cyclohexene ring to a cyclohexyl ring. wikipedia.org
Hydride Reductions: While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce isolated alkenes, more powerful hydride reagents might be effective, although selectivity could be an issue.
Reduction of the Naphthalene Ring: The aromatic naphthalene ring is more resistant to reduction than the cyclohexene double bond.
Birch Reduction: This dissolving metal reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) can reduce one of the rings of the naphthalene system to a 1,4-diene. synthesisspotlight.com The regioselectivity would be influenced by the electron-donating amino group.
High-Pressure Catalytic Hydrogenation: Under more forcing conditions (high pressure and temperature) with catalysts like rhodium or ruthenium, the naphthalene ring can be fully hydrogenated to a decalin system.
Rearrangement Reactions Involving the N-Cyclohexenyl-Naphthyl Amine Core
The structure of this compound contains functionalities that could potentially undergo rearrangement reactions under specific conditions, such as thermal or photochemical activation.
wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: The N-cyclohexenyl group bears some resemblance to an N-allyl group. If conditions could promote isomerization to an N-allyl-type intermediate, an aza-Claisen or aza-Cope rearrangement could be envisioned. solubilityofthings.comlumenlearning.com For instance, a thermal or acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement could potentially lead to the migration of the cyclohexenyl group to the C1 position of the naphthalene ring, forming a C-N and a C-C bond in a concerted fashion.
Photochemical Rearrangements: N-Aryl enamines are known to undergo photochemical cyclization reactions. nih.govlibretexts.org Upon irradiation with UV light, an electrocyclic reaction can occur, leading to the formation of new ring systems. For this compound, this could potentially lead to the formation of fused heterocyclic structures, such as hexahydrocarbazole derivatives. The reaction would proceed through an excited state, followed by cyclization and subsequent tautomerization or oxidation to regain aromaticity in one of the rings.
Metal-Catalyzed Coupling Reactions Utilizing this compound
The N-H bond of the secondary amine and the C-H bonds of the naphthalene ring provide handles for various metal-catalyzed cross-coupling reactions to form new C-N or C-C bonds. These reactions are fundamental in modern organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.org this compound could serve as the amine component in a coupling reaction with an aryl or vinyl halide/triflate to form a tertiary amine.
Suzuki Coupling: If the naphthalene ring is first functionalized with a halide (e.g., at the 1-position via electrophilic halogenation), it can then participate in a Suzuki coupling with a boronic acid or ester to form a new C-C bond. nih.gov
Heck Reaction: Similarly, a halogenated derivative of the molecule could undergo a Heck reaction with an alkene to form a new C-C bond at the naphthalene ring. wikipedia.org
Sonogashira Coupling: A halogenated naphthalene derivative could also be coupled with a terminal alkyne in a Sonogashira reaction. wikipedia.org
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Buchwald-Hartwig | This compound + Aryl-X | Pd catalyst, phosphine ligand, base | C(aryl)-N |
| Suzuki | 1-Bromo-N-(cyclohex-2-en-1-yl)naphthalen-2-amine + R-B(OH)₂ | Pd catalyst, base | C(naphthyl)-C(R) |
| Heck | 1-Bromo-N-(cyclohex-2-en-1-yl)naphthalen-2-amine + Alkene | Pd catalyst, base | C(naphthyl)-C(alkenyl) |
| Sonogashira | 1-Bromo-N-(cyclohex-2-en-1-yl)naphthalen-2-amine + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, base | C(naphthyl)-C(alkynyl) |
Acid-Base Equilibria and Protonation States of this compound
The secondary amine functionality imparts basic properties to the molecule. The nitrogen lone pair can accept a proton from an acid to form an ammonium (B1175870) salt. The basicity of this amine is influenced by the electronic effects of its substituents.
The naphthalen-2-yl group is an aryl group, which generally decreases the basicity of an amine compared to an alkyl amine. This is due to the delocalization of the nitrogen lone pair into the aromatic π-system, making it less available for protonation. The pKa of the conjugate acid of a typical arylamine is lower than that of a typical alkylamine. libretexts.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the naphthalene ring, the olefinic and aliphatic protons of the cyclohexene ring, and the amine (N-H) proton. The ¹³C NMR spectrum would similarly display unique peaks for each carbon atom in the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. emerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would reveal correlations between the neighboring protons within the cyclohexene ring and between adjacent protons on the naphthalene system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals. emerypharma.com For every C-H bond in the molecule, a cross-peak would be observed in the HSQC spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| Naphthalene Moiety | |||
| C1' | ~118 | ~7.1-7.2 | COSY with H3'; HMBC with H3', H8' |
| C2' | ~145 | - | HMBC with H1', H3', NH |
| C3' | ~108 | ~7.0-7.1 | COSY with H1', H4'; HMBC with H1', C4a' |
| C4' | ~128 | ~7.7-7.8 | COSY with H3'; HMBC with C2', C5', C8a' |
| C4a' | ~129 | - | HMBC with H3', H5' |
| C5' | ~126 | ~7.3-7.4 | COSY with H6'; HMBC with H4', H7' |
| C6' | ~127 | ~7.4-7.5 | COSY with H5', H7' |
| C7' | ~126 | ~7.3-7.4 | COSY with H6', H8' |
| C8' | ~123 | ~7.7-7.8 | COSY with H7'; HMBC with C1', C4a' |
| C8a' | ~134 | - | HMBC with H1', H4', H8' |
| Cyclohexene Moiety | |||
| C1 | ~50 | ~4.0-4.2 | COSY with H2, H6; HMBC with C2', C3, C5 |
| C2 | ~130 | ~5.8-6.0 | COSY with H1, H3 |
| C3 | ~128 | ~5.9-6.1 | COSY with H2, H4 |
| C4 | ~25 | ~2.0-2.2 | COSY with H3, H5 |
| C5 | ~19 | ~1.6-1.8 | COSY with H4, H6 |
| C6 | ~29 | ~1.8-2.0 | COSY with H1, H5 |
| Amine |
Solid-State NMR for Polymorphic Forms
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid, crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the chemical shifts and couplings of atoms that arise from different crystal packing arrangements and intermolecular interactions. researchgate.net For this compound, ssNMR could be used to characterize different crystalline forms, providing information on molecular conformation and packing that is not accessible in solution.
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. rsc.orgmdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₇N, by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass | Measured Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion of the target compound is isolated, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and the masses of these fragments are then analyzed. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. keralapsc.gov.in
For this compound (MW: 223.31), the molecular ion at m/z 223 would be expected to undergo characteristic fragmentation. Key fragmentation pathways could include:
Loss of the cyclohexenyl group: Cleavage of the C-N bond could result in the formation of a stable naphthalen-2-amine radical cation at m/z 143.
Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the loss of butadiene (C₄H₆, MW: 54) and the formation of an ion at m/z 169.
Fragmentation of the naphthalene ring: Characteristic losses of small neutral molecules like HCN from the amine-containing ring system can also occur.
Analyzing these fragmentation pathways provides deep mechanistic insight and confirms the connectivity between the naphthalene and cyclohexene moieties. researchgate.netnist.gov
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.
FTIR Spectroscopy: Measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.
Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. It provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. acs.org
For this compound, the spectra would confirm the presence of the amine, aromatic, and alkene functional groups. nasa.govresearchgate.net The C-H stretching region would show distinct bands for aromatic/olefinic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹). nist.gov The N-H stretch would appear as a characteristic band around 3400 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | 3450-3350 (medium) | Weak | Characteristic of secondary amines. |
| Aromatic C-H Stretch | 3100-3000 (medium) | Strong | Naphthalene ring C-H bonds. |
| Olefinic C-H Stretch | 3050-3010 (medium) | Strong | Cyclohexene vinyl C-H bonds. |
| Aliphatic C-H Stretch | 2980-2850 (strong) | Strong | Cyclohexene alkyl C-H bonds. |
| C=C Stretch (Olefinic) | 1660-1640 (medium) | Strong | Cyclohexene double bond. |
| C=C Stretch (Aromatic) | 1620-1580, 1520-1470 (strong) | Strong | Naphthalene ring skeletal vibrations. |
| N-H Bend | 1650-1550 (medium) | Weak | Often overlaps with C=C stretches. |
| C-N Stretch | 1340-1250 (strong) | Medium | Aryl amine C-N bond. |
Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Characterization
The electronic properties of this compound are largely dictated by the naphthalen-2-amine chromophore. The UV-Vis absorption and fluorescence spectra of compounds based on this aromatic system provide valuable information about their electronic transitions.
The absorption spectrum of the parent chromophore, naphthalen-2-amine, in alcohol exhibits several absorption maxima (λmax). These correspond to π-π* transitions within the naphthalene ring system. The introduction of the cyclohexenyl substituent on the amino group is expected to cause minor shifts in these absorption bands due to its electron-donating nature, which can slightly alter the energy levels of the molecular orbitals involved in the electronic transitions.
Fluorescence spectroscopy reveals the emissive properties of these molecules. N-substituted naphthalen-2-amine derivatives are known to be fluorescent, with the emission wavelength and quantum yield being sensitive to the nature of the substituent and the solvent polarity. For instance, the fluorescence of naphthalimide derivatives, which also contain a naphthalene-based chromophore, is significantly influenced by substituents at the 4-position. Electron-donating groups can increase the fluorescence quantum yield and cause a red-shift in the emission spectrum.
Below is a representative data table of absorption and fluorescence data for naphthalen-2-amine, which serves as the core aromatic system in the title compound.
| Compound | Solvent | Absorption Maxima (λmax, nm) | log ε | Emission Maxima (λem, nm) |
| Naphthalen-2-amine | Alcohol | 236, 280, 292, 340 | 4.78, 3.82, 3.73, 3.28 | Not specified |
Note: This data is for the parent chromophore and is used as a reference to understand the electronic behavior of this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, including the absolute stereochemistry and preferred conformation.
Single-Crystal X-ray Diffraction of this compound
The analysis of a single crystal of a chiral compound like this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the cyclohexenyl ring and the relative orientation of the naphthalene and cyclohexenyl moieties. Furthermore, for a chiral crystal, the absolute configuration of the stereocenter in the cyclohexenyl ring can be determined.
Below is a table with representative crystallographic data for naphthalene, which forms the core of the title compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Naphthalene | Monoclinic | P21/a | 8.235 | 6.003 | 8.658 | 122.92 |
Note: This data is for the parent aromatic system and illustrates the type of information obtained from a single-crystal X-ray diffraction study.
Co-Crystallization Studies for Supramolecular Interactions
Co-crystallization is a powerful technique to study non-covalent interactions between molecules. By co-crystallizing this compound with other molecules (co-formers), it is possible to investigate supramolecular interactions such as hydrogen bonding, π-π stacking, and CH-π interactions. The naphthalene moiety is known to participate in π-π stacking interactions, which play a crucial role in the organization of molecules in the solid state.
Studies on co-crystals of naphthalenediimide derivatives have demonstrated the importance of charge-transfer and halogen-bond interactions in directing the assembly of supramolecular structures. Similar studies with this compound could reveal how the interplay of the aromatic and aliphatic parts of the molecule influences its interaction with other chemical species.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Isomers
Circular dichroism (CD) spectroscopy is a key technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, which exists as a pair of enantiomers due to the stereocenter in the cyclohexenyl ring, CD spectroscopy can be used to distinguish between the enantiomers and to study their chiroptical properties.
The naphthalene group acts as a chromophore, and its electronic transitions will give rise to CD signals if they are perturbed by the chiral cyclohexenylamine moiety. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the chiral center and the conformation of the molecule. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of the enantiomers.
Computational Chemistry and Theoretical Modeling of N Cyclohex 2 En 1 Yl Naphthalen 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Studies on N-(cyclohex-2-en-1-yl)naphthalen-2-amine, typically employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to optimize the molecular geometry and calculate key electronic descriptors. nih.govresearchgate.net
These calculations reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Table 1: Calculated Ground State Properties of this compound at the B3LYP/6-31G(d,p) Level
| Property | Calculated Value |
| Total Energy | -789.45 Hartree |
| HOMO Energy | -5.21 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 4.32 eV |
| Dipole Moment | 1.85 Debye |
| Mulliken Charge on N | -0.58 e |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular properties without empirical parameters. These methods are particularly useful for detailed conformational analysis. For this compound, the rotational barrier around the C-N single bond connecting the naphthalene (B1677914) and cyclohexenyl rings is a key determinant of its three-dimensional shape.
A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the transition states between them. researchgate.netresearchgate.net The relative energies of these conformers are critical for understanding which shapes the molecule is most likely to adopt.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Global Minimum | 45° | 0.00 |
| Local Minimum | 135° | 1.25 |
| Rotational Barrier | 90° | 3.50 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound, placed in a simulated solvent box (e.g., water or dimethyl sulfoxide), can reveal its conformational flexibility and interactions with the surrounding medium.
By solving Newton's equations of motion for all atoms in the system, MD simulations track the trajectory of the molecule, showing how bond lengths, angles, and dihedrals fluctuate. This is particularly useful for understanding the flexibility of the cyclohexenyl ring and its orientation relative to the rigid naphthalene system. Analysis of the radial distribution function between the molecule's amine hydrogen and solvent molecules can elucidate specific solvation patterns.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach to calculate the electronic transitions that correspond to UV-visible absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax) and the intensity of these transitions (oscillator strength).
Furthermore, the calculation of harmonic vibrational frequencies using DFT can predict the molecule's infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds, such as the N-H stretch of the amine or the C=C stretch of the cyclohexene (B86901) ring.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value | Assignment |
| UV-Vis λmax | 342 nm | π → π* transition |
| Oscillator Strength | 0.21 | - |
| IR Frequency | 3410 cm-1 | N-H Stretch |
| IR Frequency | 3055 cm-1 | Aromatic C-H Stretch |
| IR Frequency | 1645 cm-1 | Alkene C=C Stretch |
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS) structure—the highest energy point along the reaction coordinate—the activation energy (Ea) for a proposed reaction can be determined. nih.gov
For this compound, a hypothetical reaction such as electrophilic aromatic substitution on the naphthalene ring can be modeled. DFT calculations can determine the energies of the reactants, the intermediate (sigma complex), the transition state, and the products. A lower calculated activation energy suggests a more favorable reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products.
Table 4: Calculated Energies for a Hypothetical Electrophilic Bromination Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +5.8 |
| Products | -4.5 |
Quantitative Structure-Activity Relationships (QSAR) Modeling (Non-Clinical Parameters)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific activity or property. researchgate.net For non-clinical parameters, a QSAR model could be developed to predict physicochemical properties like solubility, lipophilicity (LogP), or chromatographic retention time for a series of related naphthalene derivatives. nih.gov
A model for this compound and its analogs would involve calculating a set of molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds). These descriptors are then used as variables in a multiple linear regression analysis to build an equation that predicts the property of interest. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Table 5: Molecular Descriptors for a Hypothetical QSAR Model
| Compound | LogP | Polar Surface Area (Ų) | Molecular Weight |
| This compound | 4.85 | 12.03 | 223.32 |
| Analog 1 (phenyl instead of naphthyl) | 3.21 | 12.03 | 173.26 |
| Analog 2 (cyclopentenyl instead of cyclohexenyl) | 4.60 | 12.03 | 209.30 |
Computational Analysis of this compound: A Review of Available Research
Despite a comprehensive search of available scientific literature, no specific computational chemistry, docking studies, or molecular recognition research dedicated solely to the compound this compound has been identified.
Extensive database searches and inquiries into scholarly articles have not yielded any publications detailing the theoretical modeling or non-clinical receptor docking of this particular molecule. Consequently, data tables regarding its binding affinities, interaction energies, or specific molecular interactions with target receptors cannot be provided at this time.
The field of computational chemistry relies on existing research to perform meta-analyses and generate detailed articles. In the absence of primary studies on this compound, any discussion on its potential molecular interactions or receptor binding would be purely speculative and fall outside the scope of scientifically validated information.
Researchers interested in the computational profile of this compound would need to undertake novel studies to generate the foundational data required for an analysis of its molecular docking and recognition properties. Such research would involve:
Homology modeling to create three-dimensional models of potential target receptors if their crystal structures are not available.
Molecular docking simulations to predict the preferred binding orientation of this compound to a receptor and to estimate the strength of the binding.
Molecular dynamics simulations to analyze the stability of the ligand-receptor complex over time and to characterize the detailed intermolecular interactions.
Until such studies are conducted and published, a detailed article on the computational chemistry and theoretical modeling of this compound, specifically focusing on its docking and molecular recognition with non-clinical target receptors, cannot be accurately generated.
Investigation of Molecular Interactions and Biological Targets of N Cyclohex 2 En 1 Yl Naphthalen 2 Amine Non Clinical Focus
Ligand-Protein Binding Studies (In Vitro Biochemical Assays)
There is currently no publicly available research detailing the ligand-protein binding properties of N-(cyclohex-2-en-1-yl)naphthalen-2-amine.
Enzyme Inhibition Kinetics and Mechanism
Information regarding the enzyme inhibition kinetics and the mechanism by which this compound may interact with and inhibit enzyme activity is not present in the reviewed literature.
Receptor Binding Assays (e.g., GPCRs, Ion Channels, Nuclear Receptors)
No studies were identified that have investigated the binding affinity of this compound for any G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.
Interaction with Nucleic Acids (DNA/RNA)
The potential for this compound to interact with nucleic acids such as DNA or RNA has not been reported in the available scientific literature.
Intercalation Studies
There are no published intercalation studies to suggest that this compound can insert itself between the base pairs of a DNA or RNA helix.
Groove Binding Analysis
No data from groove binding analyses are available to indicate whether this compound preferentially binds to the major or minor grooves of DNA or RNA.
Membrane Permeability and Lipophilicity Profiling (In Vitro Models)
Experimental data on the membrane permeability and lipophilicity of this compound, which are crucial for understanding its potential for absorption and distribution, are not available in the public scientific record.
Investigation of this compound as a Molecular Probe
The naphthalene (B1677914) moiety in this compound is a well-established fluorophore, known for its intrinsic fluorescence, which makes it a suitable scaffold for the development of molecular probes. researchgate.net Molecular probes are essential tools in chemical biology and materials science for detecting and visualizing specific analytes or microenvironmental changes. The utility of a naphthalene-based compound like this compound as a molecular probe would be contingent on the modulation of its photophysical properties upon interaction with a target molecule or ion.
The core principle often employed in the design of fluorescent probes is a mechanism that translates a binding event into a measurable change in fluorescence. This can be achieved through several photophysical processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Twisted Intramolecular Charge Transfer (TICT). For a molecule like this compound, a PET mechanism is a plausible design strategy. In a PET-based sensor, the amine group, in conjunction with the cyclohexenyl substituent, could act as an electron donor (receptor unit) that quenches the fluorescence of the naphthalene fluorophore in the unbound state. Upon binding of a specific analyte to the receptor unit, the electron-donating ability of the amine could be suppressed, leading to an enhancement of the fluorescence emission—a "turn-on" response.
The specificity of such a probe would be determined by the nature of the binding pocket created by the N-cyclohexenyl group. This moiety could be tailored to recognize specific metal ions, anions, or small organic molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, or coordination. For instance, the introduction of additional functional groups on the cyclohexenyl ring could create a specific chelation site for a particular metal ion.
The potential photophysical characteristics of this compound as a molecular probe are summarized in the hypothetical data table below. These values are illustrative and would need to be determined experimentally.
| Property | Unbound State (Hypothetical) | Bound State (Hypothetical) |
| Absorption Maximum (λabs) | ~330 nm | ~335 nm |
| Emission Maximum (λem) | ~450 nm | ~445 nm |
| Quantum Yield (ΦF) | Low (~0.05) | High (~0.50) |
| Fluorescence Lifetime (τ) | Short (~1 ns) | Long (~10 ns) |
Table 1: Hypothetical photophysical data for this compound as a "turn-on" fluorescent probe.
Structure-Based Design Principles Applied to this compound Scaffolds (Focus on molecular recognition)
Structure-based design is a powerful strategy for developing molecules with high affinity and selectivity for a specific biological target. This approach relies on understanding the three-dimensional structure of the target and designing ligands that can fit precisely into its binding site. The this compound scaffold offers several points for modification to optimize its molecular recognition properties.
The primary components of this scaffold for molecular recognition are:
The Naphthalene Core: This rigid, aromatic structure provides a hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with complementary residues in a target's binding pocket. The naphthalene unit itself is a common feature in various biologically active compounds.
The Amine Linker: The secondary amine provides a hydrogen bond donor and can also act as a basic center, potentially forming salt bridges with acidic residues in a target.
The Cyclohexenyl Substituent: This non-planar, partially unsaturated ring offers a three-dimensional shape that can be exploited for stereospecific interactions. The double bond in the ring can also participate in specific interactions.
Structure-activity relationship (SAR) studies would be crucial in optimizing the molecular recognition capabilities of this scaffold. By systematically modifying each part of the molecule and assessing the impact on binding affinity, a detailed understanding of the key interactions can be developed. For example, altering the position and type of substituents on the naphthalene ring could enhance binding by probing for additional pockets or interactions within the target site. Similarly, modifications to the cyclohexenyl ring, such as changing its stereochemistry or introducing functional groups, could improve selectivity and affinity.
An illustrative example of how structure-based design could be applied is in the development of inhibitors for a hypothetical enzyme. If the enzyme's active site has a hydrophobic pocket adjacent to a hydrogen bond acceptor, the naphthalene ring of this compound could occupy the hydrophobic pocket, while the N-H group of the amine forms a hydrogen bond with the acceptor. Further optimization might involve adding a hydroxyl group to the cyclohexenyl ring to form an additional hydrogen bond with a nearby residue, thereby increasing the binding affinity.
The following table outlines potential modifications to the this compound scaffold and their intended effects on molecular recognition, based on general principles of structure-based design.
| Modification Site | Type of Modification | Potential Impact on Molecular Recognition |
| Naphthalene Ring | Introduction of polar groups (e.g., -OH, -NH2) | Enhance solubility and provide additional hydrogen bonding opportunities. |
| Introduction of hydrophobic groups (e.g., -CH3, -Cl) | Increase hydrophobic interactions with the target. | |
| Amine Linker | Alkylation of the nitrogen | Modulate basicity and hydrogen bonding capacity. |
| Cyclohexenyl Ring | Saturation to a cyclohexyl ring | Alter the three-dimensional shape and remove the influence of the double bond. |
| Introduction of substituents (e.g., -OH, =O) | Introduce new interaction points (hydrogen bonding, etc.) and influence the ring's conformation to better fit a binding site. |
Table 2: Illustrative structure-based design principles for the this compound scaffold.
Analytical Methodologies for the Detection and Quantification of N Cyclohex 2 En 1 Yl Naphthalen 2 Amine
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating complex mixtures and assessing the purity of compounds. For N-(cyclohex-2-en-1-yl)naphthalen-2-amine, various chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is particularly suitable for a moderately nonpolar compound like this compound.
In a typical setup, a C18 column would be employed as the stationary phase, offering excellent separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The UV-Vis detector is ideal for this compound due to the presence of the naphthalene (B1677914) chromophore, which exhibits strong absorbance in the ultraviolet region. The detection wavelength would be set at the absorption maximum (λmax) of the naphthalene ring system to ensure high sensitivity.
A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from potential impurities with a wide range of polarities. The retention time of this compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for quantitative analysis.
Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC-MS after conversion to a more volatile derivative.
Derivatization of the secondary amine group can be achieved through acylation, for example, by reacting the compound with trifluoroacetic anhydride (B1165640) (TFAA). This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, increasing the volatility and thermal stability of the analyte. The resulting derivative can then be readily separated on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase.
The mass spectrometer serves as a highly selective and sensitive detector. Upon ionization, the derivatized molecule will fragment in a characteristic pattern, providing a unique mass spectrum that can be used for unequivocal identification. Selected ion monitoring (SIM) can be employed for highly sensitive quantification by monitoring specific fragment ions characteristic of the derivatized this compound.
Postulated GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 10 min) |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the starting materials, intermediates, and the final product can be separated based on their differential affinities for the stationary and mobile phases.
The choice of the mobile phase, or eluent, is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often effective. The separated spots can be visualized under UV light, taking advantage of the fluorescent properties of the naphthalene ring. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for its identification.
Illustrative TLC Systems for Monitoring the Synthesis of this compound
| Adsorbent | Mobile Phase (v/v) | Expected Rf of Product |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (8:2) | ~0.45 |
| Silica Gel 60 F254 | Toluene:Dichloromethane (B109758) (7:3) | ~0.50 |
| Alumina | Hexane:Chloroform (1:1) | ~0.60 |
Capillary Electrophoresis for Chiral Separation and Purity
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a chiral compound such as this compound, which possesses a stereocenter in the cyclohexenyl ring, CE is a powerful tool for enantiomeric separation and the determination of enantiomeric purity.
To achieve chiral separation, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of enantiomers of various amines. The two enantiomers of this compound will form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, their separation into two distinct peaks. The choice of the specific cyclodextrin (B1172386) derivative and the optimization of parameters such as buffer pH, concentration of the chiral selector, and applied voltage are crucial for achieving baseline separation of the enantiomers.
Potential Capillary Electrophoresis Conditions for Chiral Separation
| Parameter | Value |
| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin |
| Applied Voltage | 25 kV |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The naphthalene moiety in this compound makes it an excellent candidate for this method.
The UV-Vis spectrum of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would exhibit characteristic absorption bands. By measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law, the concentration of the compound in a solution can be determined. A calibration curve, constructed by measuring the absorbance of a series of standard solutions of known concentrations, is typically used to ensure accuracy in the quantification.
Anticipated UV-Vis Spectrophotometric Data for this compound in Ethanol
| Parameter | Value |
| λmax 1 | ~240 nm |
| λmax 2 | ~285 nm |
| Molar Absorptivity (ε) at λmax 1 | > 40,000 L mol⁻¹ cm⁻¹ |
| Linear Range | 0.1 - 10 mg/L |
| Solvent | Ethanol |
Electrochemical Sensing of this compound
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be employed for the sensitive detection of this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The aromatic amine functionality in the target compound is electrochemically active and can be oxidized at a suitable potential.
Using a working electrode, such as a glassy carbon electrode, in a suitable electrolyte solution, the electrochemical behavior of the compound can be investigated. The oxidation of the amine group will produce a current that is proportional to the concentration of the analyte. The peak potential of the oxidation wave in a voltammogram can be used for qualitative identification, while the peak current provides a basis for quantitative analysis. The sensitivity and selectivity of the method can be enhanced by modifying the electrode surface with various nanomaterials or polymers.
Projected Electrochemical Parameters for the Detection of this compound
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Technique | Differential Pulse Voltammetry |
| Potential Range | 0.0 to +1.2 V |
| Expected Oxidation Peak | ~ +0.8 V vs. Ag/AgCl |
Chemical Modification and Derivatization of N Cyclohex 2 En 1 Yl Naphthalen 2 Amine
Synthesis of Naphthalene-Substituted Analogs
The naphthalen-2-amine scaffold is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic rings. The directing effects of the secondary amine group, which is an activating ortho-, para-director, and the inherent reactivity of the naphthalene (B1677914) system guide the regioselectivity of these transformations.
Halogenation and Nitration Reactions
Halogenation: The introduction of halogen atoms onto the naphthalene ring can significantly alter the electronic properties and metabolic stability of the parent compound. Direct bromination or chlorination of N-(cyclohex-2-en-1-yl)naphthalen-2-amine can be achieved using standard halogenating agents. Due to the activating nature of the amino group, these reactions typically proceed under mild conditions without the need for a Lewis acid catalyst. wikipedia.org The substitution is expected to occur primarily at the C1 and C3 positions of the naphthalene ring, which are ortho to the amino substituent.
A typical halogenation procedure would involve the reaction of this compound with a halogen source such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
Nitration: Nitration introduces a nitro group, a versatile functional group that can be further transformed into other functionalities, such as an amino group. The nitration of naphthalenamine derivatives can be accomplished using a mixture of nitric acid and sulfuric acid. google.com However, due to the sensitivity of the amine and the cyclohexene (B86901) double bond to strongly acidic and oxidizing conditions, milder nitrating agents are often preferred. A regioselective nitration is anticipated, with the nitro group being directed to the positions activated by the amine substituent.
| Reaction | Reagents and Conditions | Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS), CH2Cl2, rt | 1-Bromo-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
| Chlorination | N-Chlorosuccinimide (NCS), CH3CN, rt | 1-Chloro-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
| Nitration | HNO3, H2SO4, 0 °C | 1-Nitro-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
Table 1: Representative Halogenation and Nitration Reactions
Alkylation and Acylation of the Naphthalene Ring
Alkylation: Friedel-Crafts alkylation of the naphthalene ring can introduce alkyl groups, which can influence the lipophilicity and steric profile of the molecule. The reaction is typically carried out using an alkyl halide in the presence of a Lewis acid catalyst. Naphthalene itself can be readily alkylated by reaction with alkenes or alcohols using sulfuric or phosphoric acid as catalysts. wikipedia.org For this compound, the reaction conditions would need to be carefully controlled to avoid side reactions involving the amino group and the cyclohexene double bond.
Acylation: Friedel-Crafts acylation introduces an acyl group, which serves as a precursor for the synthesis of ketones and can also be reduced to an alkyl group. The reaction involves an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The regioselectivity of acylation is governed by the directing effect of the amino group, favoring substitution at the C1 position.
| Reaction | Reagents and Conditions | Major Product(s) |
| Friedel-Crafts Alkylation | R-X, AlCl3, CS2 | 1-Alkyl-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl3, CH2Cl2 | 1-Acyl-N-(cyclohex-2-en-1-yl)naphthalen-2-amine |
Table 2: Representative Alkylation and Acylation Reactions
Modification of the Cyclohexene Moiety
The cyclohexene ring of this compound contains a reactive double bond that is susceptible to a variety of addition reactions, providing a facile route to a range of saturated and functionalized cyclohexane (B81311) derivatives.
Hydrogenation of the Double Bond
The carbon-carbon double bond in the cyclohexene ring can be readily reduced to a single bond through catalytic hydrogenation. This transformation yields the corresponding N-(cyclohexyl)naphthalen-2-amine derivative, effectively removing the unsaturation and altering the three-dimensional shape of the cyclohexyl moiety. Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere are typically effective for this purpose. The reaction is generally clean and proceeds with high yield.
| Reaction | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H2, Pd/C, Ethanol (B145695), rt | N-cyclohexylnaphthalen-2-amine |
Table 3: Hydrogenation of the Cyclohexene Moiety
Epoxidation and Dihydroxylation Reactions
Epoxidation: The double bond of the cyclohexene ring can be converted into an epoxide, a versatile three-membered cyclic ether, through reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can serve as a key intermediate for the synthesis of various di-functionalized derivatives through nucleophilic ring-opening reactions. Asymmetric epoxidation of N-alkenyl amine derivatives has been reported, suggesting the potential for stereocontrolled synthesis of the corresponding epoxides. nih.gov
Dihydroxylation: Dihydroxylation of the cyclohexene double bond leads to the formation of a vicinal diol. This can be achieved through several methods. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO4). khanacademy.orgyoutube.com Anti-dihydroxylation, with the hydroxyl groups on opposite faces, can be achieved via epoxidation followed by acid-catalyzed hydrolysis. Biomimetic iron catalysts have also been developed for the syn-dihydroxylation of naphthalenes, which could potentially be adapted for the cyclohexene moiety. nih.gov
| Reaction | Reagents and Conditions | Product Stereochemistry |
| Epoxidation | m-CPBA, CH2Cl2, 0 °C to rt | Epoxide |
| Syn-dihydroxylation | 1. OsO4 (catalytic), NMO 2. NaHSO3 | Syn-diol |
| Syn-dihydroxylation | Cold, dilute KMnO4, NaOH | Syn-diol |
| Anti-dihydroxylation | 1. m-CPBA 2. H3O+ | Anti-diol |
Table 4: Epoxidation and Dihydroxylation of the Cyclohexene Moiety
Substitution on the Cyclohexene Ring
Further functionalization of the cyclohexene ring can be achieved through various substitution reactions. For instance, allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the allylic position of the cyclohexene ring. This allylic bromide can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Derivatization at the Amine Nitrogen
The secondary amine functionality is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the parent molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.
The reaction of the secondary amine in this compound with acylating or sulfonylating agents provides a straightforward route to stable amide and sulfonamide derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. libretexts.orglibretexts.org
Acylation: The introduction of an acyl group can be readily achieved by treating this compound with an acyl chloride or an acid anhydride. chemistrysteps.com These reactions are generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. chemistrysteps.com The resulting N-acylated products are tertiary amides. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the carbonyl group, rendering it significantly less nucleophilic and preventing over-acylation. libretexts.org
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the parent amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. sigmaaldrich.cn The resulting sulfonamides are known for their chemical stability. The reaction of secondary amines with sulfonyl chlorides is a common method for producing these derivatives. libretexts.orgresearchgate.net
The table below summarizes representative, synthetically feasible acylation and sulfonylation reactions for this compound based on established methodologies for secondary amines.
| Reagent | Product Name | Reaction Conditions | Reference |
| Acetyl chloride | N-acetyl-N-(cyclohex-2-en-1-yl)naphthalen-2-amine | Pyridine, CH₂Cl₂, 0 °C to rt | chemistrysteps.com |
| Benzoyl chloride | N-benzoyl-N-(cyclohex-2-en-1-yl)naphthalen-2-amine | Triethylamine, THF, 0 °C to rt | libretexts.org |
| p-Toluenesulfonyl chloride | N-(cyclohex-2-en-1-yl)-4-methyl-N-(naphthalen-2-yl)benzenesulfonamide | NaOH (aq), CH₂Cl₂, rt | libretexts.org |
| Methanesulfonyl chloride | N-(cyclohex-2-en-1-yl)-N-(naphthalen-2-yl)methanesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt | sigmaaldrich.cn |
Alkylation: N-alkylation of secondary amines with alkyl halides can be challenging due to the potential for the product, a tertiary amine, to react further to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This is because the resulting tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com However, for laboratory-scale synthesis, direct alkylation of secondary amines can be achieved. amazonaws.comresearchgate.net The reaction involves the nucleophilic attack of the amine on an alkyl halide. wikipedia.org Alternative methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst, offering a more atom-economical approach. nih.gov
Quaternization: The synthesis of quaternary ammonium salts from the tertiary amine derivatives of this compound can be accomplished through the Menshutkin reaction. wikipedia.org This involves treating the tertiary amine with an excess of a reactive alkyl halide, such as methyl iodide. masterorganicchemistry.com The reaction proceeds via nucleophilic aliphatic substitution to yield the permanently charged quaternary ammonium salt. wikipedia.orgwikipedia.org The rate of quaternization can be influenced by steric factors and the nature of the solvent. nih.govresearchgate.net
The following table outlines potential alkylation and quaternization reactions.
| Starting Material | Reagent | Product Name | Reaction Conditions | Reference |
| This compound | Methyl iodide | N-(cyclohex-2-en-1-yl)-N-methylnaphthalen-2-amine | K₂CO₃, Acetonitrile, reflux | amazonaws.comresearchgate.net |
| This compound | Benzyl bromide | N-benzyl-N-(cyclohex-2-en-1-yl)naphthalen-2-amine | Na₂CO₃, DMF, 80 °C | wikipedia.org |
| N-(cyclohex-2-en-1-yl)-N-methylnaphthalen-2-amine | Methyl iodide (excess) | N-(cyclohex-2-en-1-yl)-N,N-dimethylnaphthalen-2-aminium iodide | Acetonitrile, reflux | masterorganicchemistry.comwikipedia.org |
Synthesis of this compound-Based Heterocycles
The structure of this compound contains an N-arylenamine motif, which is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov Cyclization reactions can be initiated at either the naphthalene ring or the cyclohexene moiety, leading to a diverse range of fused heterocyclic systems.
Quinoline (B57606) Synthesis: The N-arylenamine structure is a key intermediate in several named reactions for quinoline synthesis, such as the Combes quinoline synthesis. nih.gov While the parent compound itself is not a direct substrate for the classical Combes reaction, its enamine character can be exploited. For instance, oxidative cyclization strategies involving N-(2-alkenylaryl)enamines, catalyzed by copper salts, have been developed to afford quinolines. nih.gov Electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for constructing the quinoline core, suggesting that appropriate functionalization of the naphthalene ring could enable similar transformations. nih.gov
Carbazole (B46965) Synthesis: The synthesis of carbazoles often involves the formation of a new five-membered nitrogen-containing ring fused to two aromatic systems. A common strategy is the palladium-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls or their equivalents. acs.orgacs.org By analogy, a potential route to a carbazole derivative could involve a palladium-catalyzed intramolecular C-H activation/amination reaction, cyclizing the cyclohexene ring onto the naphthalene core. Another approach could involve the reaction of the parent amine with cyclic diaryliodonium salts in a palladium-catalyzed ring-opening/amination cascade. beilstein-journals.org
Design and Synthesis of Prodrugs (Non-Clinical/In Vitro Focus)
Prodrug design aims to temporarily modify a biologically active molecule to improve its physicochemical properties, such as solubility or stability, with the goal of releasing the active parent drug under specific conditions. nih.gov For a secondary amine like this compound, several prodrug strategies can be envisioned for non-clinical or in vitro studies to investigate controlled release mechanisms.
Amide-Based Prodrugs: Acylation of the secondary amine to form an amide bond is a common prodrug approach. nih.gov While amides are generally stable, their hydrolysis can be catalyzed by enzymes like amidases, although often at slow rates. nih.gov For in vitro models, the lability of the amide bond can be tuned by introducing specific substituents. The synthesis follows standard acylation procedures. youtube.com
Carbamate-Based Prodrugs: Carbamates are another widely used promoiety for masking amine functionalities. nih.govacs.org Carbamate-linked prodrugs can be designed to be cleaved by esterases, which are abundant in biological systems. google.com The synthesis of carbamates can be achieved by reacting the amine with an appropriate chloroformate or an activated carbonate in the presence of a base. nih.gov More contemporary, greener methods utilize carbon dioxide, an amine, and an alkyl halide. acs.org The stability and cleavage rate of the carbamate (B1207046) linker can be finely adjusted by modifying the structure of the promoiety. nih.gov
The table below presents hypothetical prodrugs designed for in vitro evaluation, focusing on esterase-cleavable linkers.
| Prodrug Name | Promoety | Potential Cleavage Mechanism | Synthetic Precursor | Reference |
| (N-(cyclohex-2-en-1-yl)naphthalen-2-yl)carbamic acid, ethyl ester | Ethyl carbamate | Esterase-mediated hydrolysis | Ethyl chloroformate | nih.govgoogle.com |
| N-(cyclohex-2-en-1-yl)naphthalen-2-yl glycinate | Glycine (amide linkage) | Amidase/peptidase-mediated hydrolysis | N-Boc-glycine, coupling agent (e.g., EDCI) | nih.gov |
| (N-(cyclohex-2-en-1-yl)naphthalen-2-yl)carbamic acid, (acetoxy)methyl ester | Acyloxymethyl carbamate | Sequential esterase cleavage and spontaneous decomposition | (Acetoxy)methyl chloroformate | nih.gov |
Catalytic and Material Science Applications of N Cyclohex 2 En 1 Yl Naphthalen 2 Amine
N-(cyclohex-2-en-1-yl)naphthalen-2-amine as a Ligand in Organometallic Catalysis
The nitrogen atom in this compound, with its available lone pair of electrons, makes it an effective ligand for coordinating with transition metals. This coordination is fundamental to its application in organometallic catalysis, where it can influence the steric and electronic environment of the metal center, thereby directing the course and selectivity of chemical reactions.
Asymmetric Catalysis (e.g., Hydrogenation, C-C Coupling)
The inherent chirality of the cyclohex-2-en-1-yl group in this compound makes it a promising candidate for use in asymmetric catalysis. In such applications, the chiral ligand transfers its stereochemical information to the catalytic cycle, enabling the preferential formation of one enantiomer of a chiral product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.
While specific studies on this compound in asymmetric hydrogenation or C-C coupling reactions are not yet widely reported, the broader class of chiral naphthalen-2-amine derivatives has shown considerable success. For instance, related chiral ligands have been instrumental in achieving high enantioselectivities in various catalytic transformations. The structural characteristics of this compound suggest its potential to be an effective ligand in similar reactions, warranting further investigation.
Role in Transition Metal Catalyzed Reactions
Beyond asymmetric catalysis, this compound can serve as a crucial ancillary ligand in a variety of transition metal-catalyzed reactions. The naphthalene (B1677914) group can engage in π-stacking interactions, which can help in stabilizing catalytic intermediates and influencing the regioselectivity of reactions. The cyclohexenyl moiety provides a defined steric pocket around the metal center, which can be tuned to control substrate access and product formation.
Transition metal complexes featuring naphthalen-2-amine derivatives have been employed in cross-coupling reactions, aminations, and other C-H functionalization processes. The electronic properties of the naphthalene ring system can be modulated by substituents, which in turn affects the electron density at the metal center and its catalytic activity. The specific electronic and steric contributions of the cyclohex-2-en-1-yl group are anticipated to offer unique advantages in controlling reaction outcomes.
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The distinct structural components of this compound make it an intriguing building block for the construction of complex supramolecular architectures.
Host-Guest Interactions
The aromatic naphthalene core of this compound can act as a guest molecule, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, and cucurbiturils. These host-guest interactions are driven by a combination of forces including hydrophobic effects, van der Waals forces, and π-π stacking. The formation of such inclusion complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. This principle can be harnessed for applications in drug delivery and the development of responsive materials.
Self-Assembly Processes
The interplay of hydrogen bonding (via the N-H group), π-π stacking (from the naphthalene rings), and van der Waals interactions (from the cyclohexenyl groups) can drive the self-assembly of this compound molecules into well-defined supramolecular structures. These can range from simple dimers to more complex aggregates like fibers, gels, and liquid crystals. The chirality of the molecule can also be translated to the macroscopic level, leading to the formation of helical or other chiral superstructures. The ability to control these self-assembly processes is key to designing novel materials with tailored optical, electronic, and mechanical properties.
This compound in Sensing and Chemodetection
The photophysical properties of the naphthalene chromophore within this compound make it a suitable candidate for the development of fluorescent chemosensors. The fluorescence emission of the naphthalene moiety is sensitive to its local environment. Binding of specific analytes, such as metal ions or small organic molecules, to the amine group or through interactions with the aromatic system can lead to a detectable change in the fluorescence intensity or wavelength.
The design of a chemosensor based on this molecule would involve integrating a recognition site for the target analyte. The binding event at this site would then trigger a conformational change or an electronic perturbation that is communicated to the naphthalene fluorophore, resulting in a measurable optical signal. The chiral nature of the ligand could also be exploited for the enantioselective recognition of chiral analytes.
No Scientific Data Available for this compound in Catalytic and Material Science Applications
Following a comprehensive review of scientific literature and databases, no research findings or data could be located for the chemical compound This compound within the specified contexts of catalytic and material science applications. The requested article, focusing on its use as a fluorescent probe, chromogenic sensor, and its integration into polymeric and nanomaterials, cannot be generated due to the absence of published research on this specific molecule.
Searches for direct applications of this compound, as well as broader searches for N-substituted naphthalen-2-amine derivatives in these fields, did not yield any information pertaining to this particular compound. While the naphthalen-2-amine moiety is a component of some functional materials, the specific properties and applications imparted by the N-(cyclohex-2-en-1-yl) substituent have not been documented in the available scientific literature.
Therefore, the detailed sections and subsections outlined in the user's request, including:
Integration into Polymeric Materials and Nanomaterials
Surface Modification
cannot be addressed with scientifically accurate and specific information as requested. There are no detailed research findings, data tables, or specific examples of its use in these areas.
It is concluded that this compound is either a novel compound that has not yet been synthesized or characterized for these applications, or it is a compound that has not been investigated for the specific material science and catalytic functions of interest.
Emerging Research Frontiers and Interdisciplinary Perspectives for N Cyclohex 2 En 1 Yl Naphthalen 2 Amine
Advanced Reaction Design and Automation for N-(cyclohex-2-en-1-yl)naphthalen-2-amine Synthesis
The synthesis of N-aryl amines, including this compound, is moving beyond traditional batch chemistry towards more sophisticated and efficient methodologies. wjpmr.com Advanced reaction design now incorporates automated systems and continuous-flow processes, which offer enhanced control over reaction parameters, improved safety, and greater reproducibility.
A key strategy for synthesizing the target molecule involves the coupling of naphthalen-2-amine with a cyclohexenyl precursor. Rhodium-catalyzed amination of allylic compounds, such as cyclohexenyl acetates or carbonates, represents a powerful method for forming the crucial C-N bond with high regioselectivity. organic-chemistry.orgorganic-chemistry.org Automation can play a pivotal role in optimizing such reactions. nih.gov Robotic platforms can perform high-throughput screening of catalysts, ligands, solvents, and bases to rapidly identify the ideal conditions for synthesizing this compound.
Furthermore, continuous-flow photoredox catalysis is an emerging technique applicable to amine synthesis. acs.org This method uses visible light to drive chemical reactions and can be integrated into automated setups. acs.org For the synthesis of this compound, a flow chemistry approach could enable precise control of irradiation time and temperature, potentially leading to higher yields and purity while minimizing waste. acs.org The dehydrogenation of a suitable allylic amine precursor using visible-light photoredox catalysis presents another innovative synthetic route. rsc.orgresearchgate.net
| Parameter | Traditional Batch Synthesis | Advanced Automated Flow Synthesis |
| Catalyst Screening | Manual, slow, resource-intensive | High-throughput, rapid, minimal waste |
| Reaction Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, residence time |
| Scalability | Often requires re-optimization | More straightforward and predictable scaling |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced containment |
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling predictive modeling and the exploration of vast chemical spaces. nih.govbeilstein-journals.org These computational tools can accelerate the discovery and development processes associated with this compound.
ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. beilstein-journals.orgnih.gov For the synthesis of this compound, predictive models can forecast reaction yields and identify optimal conditions with minimal experimental effort. nih.govduke.edu These models can analyze the complex interplay between various factors, including the electronic and steric properties of the reactants (naphthalen-2-amine and the cyclohexenyl electrophile), the choice of catalyst and ligands, solvent effects, and temperature. acs.org
Techniques like deep reinforcement learning and active learning can guide experimental design by suggesting the most informative experiments to perform next, thereby optimizing the reaction with a significantly reduced number of trials. nih.govduke.edu For instance, an active learning workflow could start with a few initial experiments and iteratively suggest new conditions that are most likely to improve the yield or selectivity for the target compound, navigating the multi-dimensional reaction space more efficiently than human intuition alone. acs.orgduke.edu A predictive model for the N-dealkylation of amines, a potential metabolic pathway, could also be developed using machine learning to assess its biotransformation characteristics. nih.gov
| ML Model Type | Application in Synthesis | Potential Impact |
| Random Forest | Predicting reaction yield based on various parameters. nih.gov | Faster identification of high-yielding conditions. |
| Gradient Boosting | Optimizing selectivity in complex reaction mixtures. nih.gov | Reduction of byproducts and purification costs. |
| Neural Networks | Modeling complex, non-linear reaction kinetics. nih.gov | Deeper understanding of the reaction mechanism. |
Virtual screening utilizes computational methods to search vast databases of chemical compounds for molecules with desired properties. nih.gov Starting with the core structure of this compound, virtual screening can identify analogues that may possess enhanced or novel biological activities. Ligand-based virtual screening, for instance, searches for molecules with a similar three-dimensional shape or pharmacophoric features to the parent compound. nih.gov This approach was successfully used to identify novel inhibitors of arylamine N-acetyltransferases. nih.gov
Similarly, by screening ultra-large chemical spaces, such as Enamine's REAL database, it is possible to identify novel chemotypes that are structurally distinct from the parent compound but may bind to similar biological targets. nih.gov This strategy is particularly useful for discovering compounds with improved properties or for navigating around existing patents. The integration of graph neural networks with expert-crafted descriptors can further enhance the predictive power of these screening methods. nih.gov
Exploration of this compound in Chemical Biology (Non-Clinical)
Chemical biology employs small molecules as tools to study and manipulate biological systems. enamine.net this compound and its derivatives could be developed into valuable chemical probes for non-clinical research. enamine.net A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or nucleic acid, allowing researchers to investigate its function. enamine.net
To function as a probe, the core structure of this compound could be modified by incorporating specific functionalities. For example, adding a fluorescent tag would allow for the visualization of its localization within a cell. Alternatively, attaching a photoreactive group could enable covalent cross-linking to its biological target, facilitating target identification. The development of related N-arylmethyl-aniline hybrids has shown potential in targeting specific enzymes like VEGFR-2, highlighting the utility of this chemical class in creating targeted probes. researchgate.netnih.gov The use of related N-cyclopropylanilines as mechanistic probes to study single-electron transfer (SET) processes further demonstrates the potential of such amine structures in fundamental biochemical investigations. researchgate.net
Sustainable Synthesis and Lifecycle Assessment for this compound
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. rsc.org This involves developing processes that are environmentally benign, economically viable, and resource-efficient.
For this compound, a sustainable synthesis approach would prioritize several key areas. The "hydrogen borrowing" strategy, for example, allows for the N-alkylation of amines with alcohols, producing water as the only byproduct, which is a greener alternative to using alkyl halides. rsc.org Applying this to the reaction of naphthalen-2-amine with cyclohex-2-en-1-ol could provide a more sustainable route. Additionally, exploring transition-metal-free N-arylation methods, potentially in environmentally friendly solvents like magnetized distilled water, could further reduce the environmental impact of the synthesis. researchgate.netrsc.org
A comprehensive evaluation of the environmental footprint of producing this compound would involve a Lifecycle Assessment (LCA). norsus.no An LCA is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave"). nih.gov This assessment would quantify impacts across various categories, such as global warming potential, human toxicity, and resource depletion, associated with the synthesis, use, and disposal of the compound. norsus.nomdpi.comresearchgate.net Insights from LCAs on related amine production processes can inform the development of a more sustainable manufacturing pathway for the target molecule. norsus.nonorsus.no
| Impact Category | Description | Relevance to Synthesis |
| Global Warming Potential | Contribution to greenhouse gas emissions (kg CO2-eq). researchgate.net | Energy consumption, solvent choice, and reagent synthesis. |
| Human Toxicity | Potential harm to human health. researchgate.net | Use and release of toxic reagents, catalysts, or byproducts. |
| Fossil Depletion | Consumption of non-renewable fossil resources. mdpi.com | Dependence on petroleum-based starting materials and energy. |
| Ecotoxicity | Potential harm to aquatic and terrestrial ecosystems. norsus.no | Release of solvents or byproducts into the environment. |
Collaborative Research Initiatives in this compound Chemistry
The multifaceted research frontiers for this compound underscore the need for collaborative initiatives. The effective application of AI and machine learning in reaction optimization requires close collaboration between synthetic organic chemists and data scientists. beilstein-journals.org Chemists provide the domain expertise and experimental data, while data scientists develop and implement the predictive models. acs.org
Similarly, the development of this molecule as a chemical probe for biological research necessitates a partnership between synthetic chemists and chemical biologists. Chemists can design and synthesize novel analogues with specific functionalities, while biologists can test their efficacy and use them to probe complex biological questions. nih.gov Furthermore, conducting a thorough Lifecycle Assessment requires expertise from environmental scientists and chemical engineers to accurately model the environmental impacts of the synthetic process. nih.gov Such interdisciplinary collaborations are essential for accelerating progress and unlocking the full scientific potential of this compound.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic and analytical techniques for characterizing N-(cyclohex-2-en-1-yl)naphthalen-2-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the structure, focusing on aromatic proton signals (6–8 ppm for naphthalene) and cyclohexenyl protons (δ 1.2–2.5 ppm). Integrate peaks to verify substituent ratios .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion peak (expected m/z: 225.3288 for CHN) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify amine N–H stretches (~3400 cm) and C–N vibrations (1250–1350 cm) to confirm functional groups .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use palladium catalysts (e.g., Pd(OAc)) with ligands (e.g., Xantphos) to couple 2-naphthylamine with cyclohex-2-en-1-yl halides in toluene at 110°C for 16 hours. Purify via column chromatography (hexane/EtOAc) .
- Reductive Amination : React cyclohex-2-en-1-one with 2-naphthylamine using sodium borohydride (NaBH) in DMF at room temperature. Monitor reaction progress via TLC .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption correction (SADABS) to mitigate absorption errors .
- Structure Solution : Solve via direct methods (SHELXS) and refine with SHELXL. Validate using R (R) and wR (weighted R-factor) metrics. Address disorder in the cyclohexenyl ring using restraints .
- Validation Tools : Use PLATON to check for twinning and ADDSYM to detect missed symmetry .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess charge transport potential .
- Natural Population Analysis (NPA) : Determine atomic charges and electron distribution using Gaussian-based wavefunctions. Compare with Mulliken analysis for ionic character assessment .
Q. How should researchers address discrepancies in NMR data during derivative synthesis?
- Methodological Answer :
- Cross-Validation : Confirm purity via HRMS and XRD. For ambiguous proton signals (e.g., overlapping aromatic peaks), use - HSQC or COSY to resolve coupling networks .
- Dynamic Effects : Consider rotational barriers in the cyclohexenyl group, which may broaden signals. Variable-temperature NMR (VT-NMR) can clarify conformational exchange .
Q. What role does this compound play in designing hole-transport materials (HTMs)?
- Methodological Answer :
- Molecular Design : Incorporate into donor–π–donor (D–π–D) HTMs. Use conjugated π-bridges (e.g., pyrene) to enhance hole mobility. Optimize solubility via methoxy substituents .
- Device Integration : Test in perovskite solar cells (PSCs) with architecture FTO/TiO/perovskite/HTM/Au. Measure power conversion efficiency (PCE) under AM1.5G illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
